molecular formula C21H17FN2O3 B11404240 N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11404240
M. Wt: 364.4 g/mol
InChI Key: FMVWKAVAAUMEDC-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxazole ring, and a benzofuran moiety.

Preparation Methods

The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents and catalysts to ensure the selective incorporation of the fluorophenyl group.

    Formation of the benzofuran moiety: This can be synthesized through various methods, including cyclization reactions and the use of specific catalysts.

    Coupling of the intermediates: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H17FN2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17FN2O3/c1-11-8-16-13(3)20(26-18(16)9-12(11)2)21(25)23-19-10-17(24-27-19)14-4-6-15(22)7-5-14/h4-10H,1-3H3,(H,23,25)

InChI Key

FMVWKAVAAUMEDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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